

Synthesis and characterization of Plinabulin-d1

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Compound of Interest

Compound Name: *Plinabulin-d1*

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An In-Depth Technical Guide to the Synthesis and Characterization of **Plinabulin-d1**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plinabulin is a novel, first-in-class selective immunomodulating microtubule-binding agent (SIMBA) with significant potential in oncology.[1] Strategic deuteration of pharmaceuticals, a process known as the "deuterium clamp," can modulate their metabolic fate, often leading to an improved pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis and characterization of **Plinabulin-d1** (also referred to in scientific literature as MBRI-001 or compound 9 in a series of deuterated derivatives), a deuterated analog of Plinabulin.[2][3][4] This document details the synthetic workflow, provides protocols for key characterization experiments, and presents quantitative data in a structured format. Furthermore, it elucidates the critical signaling pathway of Plinabulin, offering researchers and drug developers a detailed resource for this promising therapeutic agent.

Synthesis of Plinabulin-d1

The introduction of a deuterium atom into the Plinabulin structure aims to enhance its pharmacokinetic properties.[3][4] The synthesis involves a multi-step process starting from deuterated starting materials to yield the final diketopiperazine-based compound.

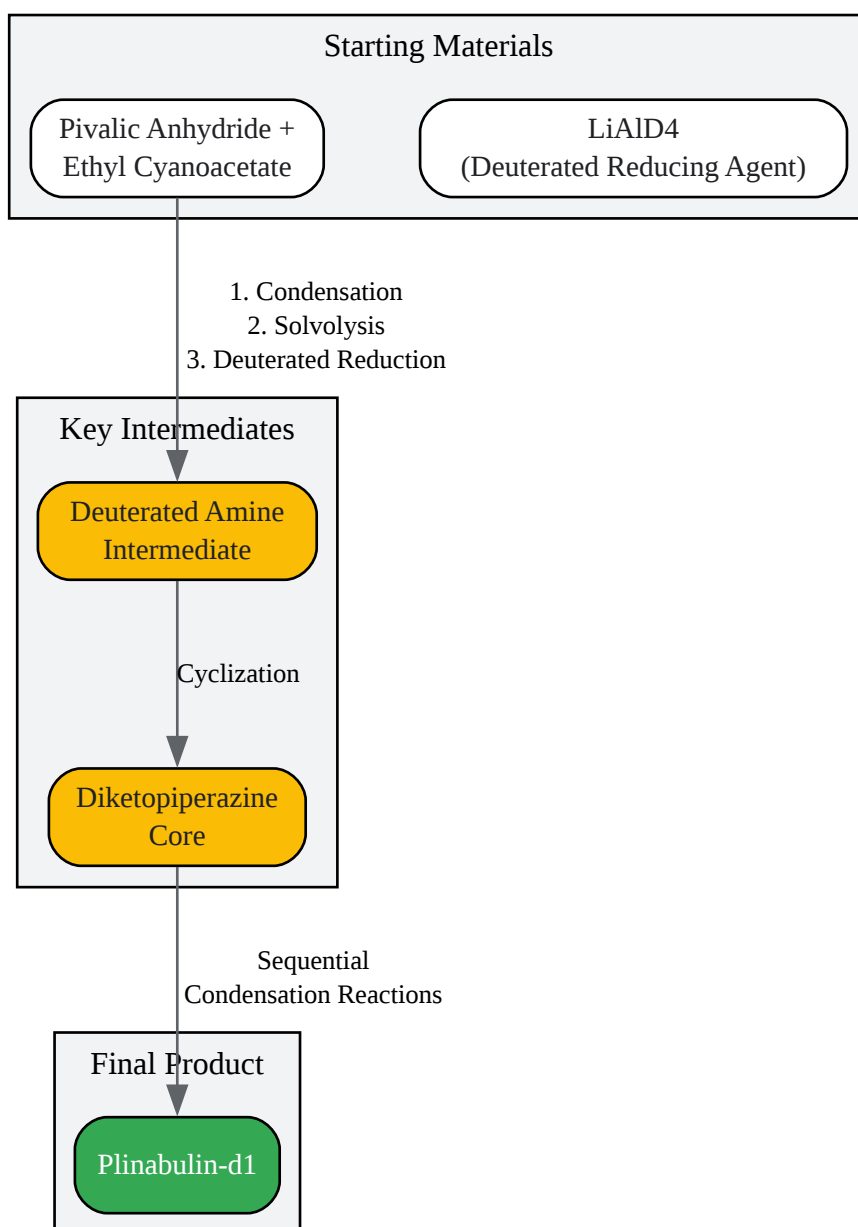
Experimental Protocol: Synthesis of Plinabulin-d1

The following protocol is a representative synthesis for a deuterated Plinabulin analog.

- **Preparation of Intermediate 1 (Deuterated Amine):** The synthesis begins with the reaction of pivalic anhydride with ethyl cyanoacetate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This is followed by formamide-induced solvolysis. The resulting intermediate is then reduced using a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), to yield the key deuterated amine intermediate.^[3]
- **Diketopiperazine Ring Formation:** The deuterated amine intermediate is then reacted with an appropriate protected amino acid derivative under conditions that facilitate cyclization to form the core diketopiperazine ring structure.
- **Condensation and Deprotection:** The diketopiperazine core undergoes a condensation reaction with a suitable benzaldehyde derivative to introduce the benzylidene group.
- **Final Condensation:** A final condensation step is performed with a tert-butyl-imidazole-carboxaldehyde to install the second side chain onto the diketopiperazine ring.
- **Purification:** The final product, **Plinabulin-d1**, is purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to achieve high purity.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below, outlining the key transformations from starting materials to the final deuterated product.



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Caption: Workflow for the synthesis of **Plinabulin-d1**.

Characterization of Plinabulin-d1

Comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the synthesized **Plinabulin-d1**. The primary techniques employed are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]

Quantitative Characterization Data

The following tables summarize the expected analytical data for **Plinabulin-d1** based on its structure and data reported for analogous compounds.[4]

Table 1: HRMS Data for **Plinabulin-d1**

Parameter	Value
Molecular Formula	C₂₁H₂₃DN₄O₂
Calculated Mass (M)	365.2011
Ionization Mode	ESI+

| Observed Ion [M+H]⁺ | Value to be determined experimentally |

Table 2: Key ¹H NMR Spectral Data for **Plinabulin-d1** (in CDCl₃)

Proton Assignment	Chemical Shift (δ, ppm)
Imidazole NH	Value to be determined experimentally
Diketopiperazine NH	Value to be determined experimentally
Aromatic CH	Value to be determined experimentally
Vinylic CH	Value to be determined experimentally

| tert-Butyl CH₃ | Value to be determined experimentally |

Table 3: Key ¹³C NMR Spectral Data for **Plinabulin-d1** (in CDCl₃)

Carbon Assignment	Chemical Shift (δ , ppm)
Carbonyl (C=O)	Value to be determined experimentally
Imidazole C	Value to be determined experimentally
Aromatic C	Value to be determined experimentally
Vinylic C	Value to be determined experimentally

| tert-Butyl C | Value to be determined experimentally |

Experimental Protocols for Characterization

2.2.1. High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** A dilute solution of **Plinabulin-d1** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** The instrument is operated in positive ion mode to detect the protonated molecule $[M+H]^+$. Data is acquired over a relevant mass range (e.g., m/z 100-1000).
- **Data Analysis:** The resulting spectrum is analyzed to determine the accurate mass of the parent ion. This observed mass is compared to the calculated theoretical mass for the $C_{21}H_{23}DN_4O_2$ formula to confirm the elemental composition.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of purified **Plinabulin-d1** is dissolved in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a 5 mm NMR tube.
- **Instrumentation:** 1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Standard one-dimensional 1H and $^{13}C\{^1H\}$ pulse sequences are used. Key parameters include appropriate spectral widths, acquisition times, and relaxation delays.

Two-dimensional experiments (e.g., COSY, HSQC, HMBC) may be performed to aid in complete structural assignment.

- **Data Analysis:** The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration of ^1H signals and the chemical shifts of both ^1H and ^{13}C signals are analyzed to confirm that the synthesized structure is consistent with **Plinabulin-d1**.

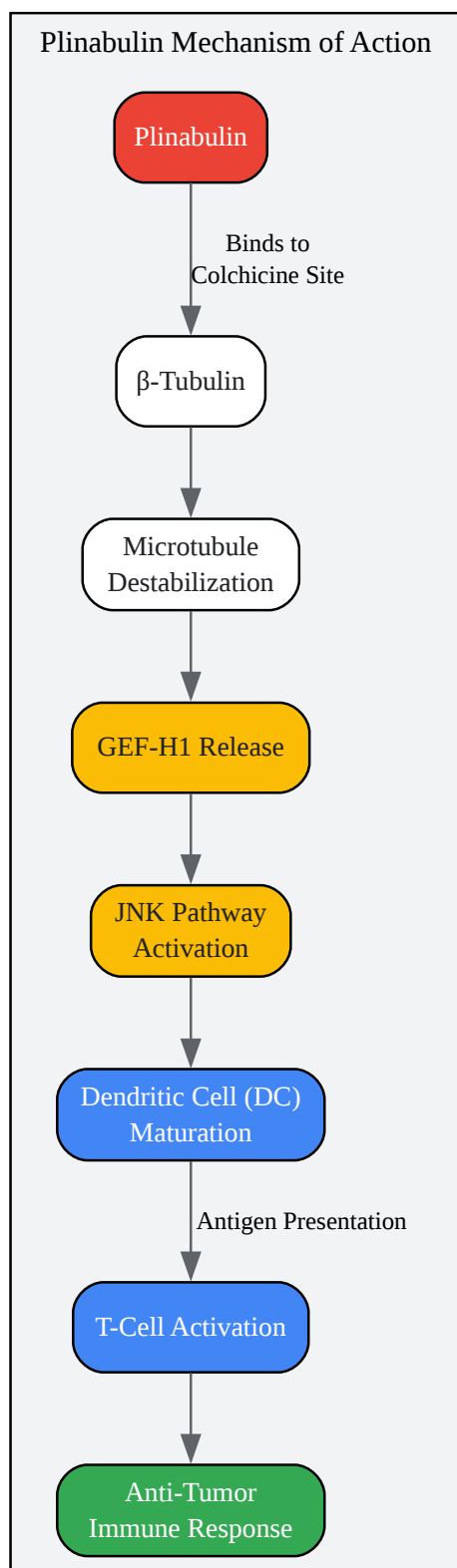
Mechanism of Action and Signaling Pathway

Plinabulin exerts its anticancer and immunomodulatory effects through a distinct mechanism of action that differentiates it from other tubulin-targeting agents.[1]

Plinabulin binds to the colchicine-binding site of β -tubulin.[5] This interaction destabilizes microtubule dynamics, which triggers the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1), an immune defense protein.[6][7] The release of GEF-H1 activates a downstream signaling cascade, prominently featuring the c-Jun N-terminal kinase (JNK) pathway.[3][6] Activation of the JNK pathway is critical for inducing the maturation of dendritic cells (DCs).[6] Mature DCs are potent antigen-presenting cells that subsequently activate T-cells, leading to a robust, adaptive anti-tumor immune response.[7]

Plinabulin Signaling Pathway Diagram

The signaling cascade initiated by Plinabulin is illustrated below.



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